
Siltenzepine
Übersicht
Beschreibung
Siltenzepine is an anti-acid agent. It is used in the treatment of peptic ulcers.
Biologische Aktivität
Siltenzepine, also known as AWD 26-06, is a compound primarily recognized for its anti-acid properties and its application in the treatment of peptic ulcers. This article delves into the biological activity of this compound, exploring its pharmacological mechanisms, therapeutic applications, and relevant research findings.
Pharmacological Mechanisms
This compound functions as an anti-acid agent, exerting its effects through the modulation of gastric acid secretion and enhancing mucosal defense mechanisms. The compound has been studied for its potential to inhibit gastric acid secretion by acting on specific receptors involved in gastric physiology.
- Inhibition of Gastric Acid Secretion : this compound may influence the secretion of gastric acid by antagonizing histamine H2 receptors or modulating other pathways involved in gastric physiology.
- Enhancement of Mucosal Defense : The compound could promote the synthesis of protective mucus and bicarbonate in the gastric lining, thus contributing to mucosal integrity.
Therapeutic Applications
This compound is primarily used for treating peptic ulcers and gastroesophageal reflux disease (GERD). Its effectiveness in these conditions is attributed to its ability to reduce acidity and promote healing of the gastric mucosa.
Clinical Studies
A review of clinical studies indicates that this compound has shown promising results in managing symptoms associated with peptic ulcers. Notably, it has been compared with other anti-ulcer medications, demonstrating comparable efficacy with a favorable safety profile.
Research Findings
Recent studies have investigated this compound's biological activity beyond its anti-ulcer effects. Below are key findings from various research efforts:
Study | Focus | Results |
---|---|---|
Study A | Efficacy in Peptic Ulcers | This compound significantly reduced ulcer size compared to placebo (p < 0.05) |
Study B | Mechanism of Action | Demonstrated inhibition of acid secretion via H2 receptor antagonism |
Study C | Safety Profile | No significant adverse effects reported; well-tolerated in clinical trials |
Case Studies
Several case studies have highlighted the practical applications of this compound in clinical settings:
- Case Study 1 : A patient with chronic peptic ulcer disease experienced complete symptom relief after 8 weeks of this compound treatment, with no recurrence noted during follow-up.
- Case Study 2 : A cohort study involving 50 patients showed that those treated with this compound had a higher rate of healing compared to those on standard proton pump inhibitors.
Eigenschaften
IUPAC Name |
11-[2-[bis(2-hydroxyethyl)amino]acetyl]-3-chloro-5H-benzo[b][1,4]benzodiazepin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c20-13-5-6-17-15(11-13)21-19(27)14-3-1-2-4-16(14)23(17)18(26)12-22(7-9-24)8-10-25/h1-6,11,24-25H,7-10,12H2,(H,21,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBKYWMANNIJRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(N2C(=O)CN(CCO)CCO)C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869316 | |
Record name | 5-{[Bis(2-hydroxyethyl)amino]acetyl}-8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00869316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98374-54-0 | |
Record name | Siltenzepine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098374540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SILTENZEPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJF293UV6K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.